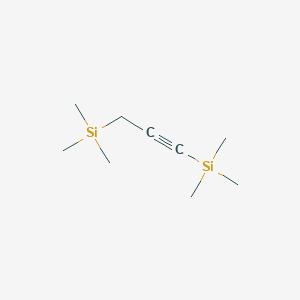
1,3-Bis(trimethylsilyl)propyne
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,3-Bis(trimethylsilyl)propyne is an organosilicon compound with the molecular formula C9H20Si2. It is characterized by the presence of two trimethylsilyl groups attached to a propyne backbone. This compound is known for its unique chemical properties and has found applications in various fields of scientific research and industry .
Preparation Methods
1,3-Bis(trimethylsilyl)propyne can be synthesized through several methods. One common synthetic route involves the reaction of propyne with trimethylsilyl chloride in the presence of a base such as sodium amide. The reaction typically occurs under anhydrous conditions to prevent hydrolysis of the silyl groups . Industrial production methods often involve similar reactions but on a larger scale, with optimized conditions to maximize yield and purity.
Chemical Reactions Analysis
1,3-Bis(trimethylsilyl)propyne undergoes various types of chemical reactions, including:
Substitution Reactions: The trimethylsilyl groups can be replaced by other functional groups through nucleophilic substitution reactions.
Cyclization Reactions: This compound can participate in cyclization reactions, particularly in the presence of transition metal catalysts such as cobalt or palladium.
Oxidation and Reduction: While less common, this compound can undergo oxidation and reduction reactions under specific conditions, leading to the formation of various oxidized or reduced derivatives.
Scientific Research Applications
1,3-Bis(trimethylsilyl)propyne has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules and polymers.
Biology and Medicine: Research has explored its potential use in drug delivery systems and as a precursor for biologically active compounds.
Mechanism of Action
The mechanism of action of 1,3-Bis(trimethylsilyl)propyne is largely dependent on its chemical structure. The trimethylsilyl groups provide steric protection and influence the reactivity of the propyne backbone. In cyclization reactions, the compound acts as a substrate that undergoes transformation in the presence of metal catalysts, leading to the formation of cyclic products . The molecular targets and pathways involved in these reactions are primarily dictated by the nature of the catalysts and reaction conditions used.
Comparison with Similar Compounds
1,3-Bis(trimethylsilyl)propyne can be compared with other similar compounds such as:
1-Trimethylsilyl-1-propyne: This compound has a single trimethylsilyl group and exhibits different reactivity and applications compared to this compound.
1,4-Bis(trimethylsilyl)-1,3-butadiene: Another related compound with two trimethylsilyl groups but a different backbone structure, leading to distinct chemical properties and uses.
The uniqueness of this compound lies in its dual trimethylsilyl groups, which provide enhanced stability and reactivity, making it a versatile compound in various chemical transformations.
Properties
IUPAC Name |
trimethyl(3-trimethylsilylprop-1-ynyl)silane |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H20Si2/c1-10(2,3)8-7-9-11(4,5)6/h8H2,1-6H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DUPUXONPNLEQPD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[Si](C)(C)CC#C[Si](C)(C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H20Si2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60176154 |
Source


|
| Record name | 1,3-Bis(trimethylsilyl)propyne | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60176154 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
184.42 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
21752-80-7 |
Source


|
| Record name | 1,3-Bis(trimethylsilyl)propyne | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0021752807 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1,3-Bis(trimethylsilyl)propyne | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60176154 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![(E)-1-(6-Chloroimidazo[1,2-a]pyridin-3-yl)-3-(dimethylamino)-2-propen-1-one](/img/structure/B13694227.png)
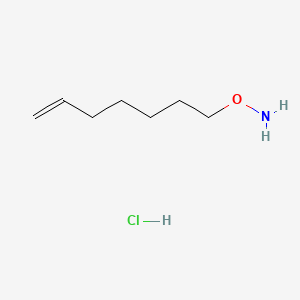
![1-Chloro-3H-benzo[f]chromen-3-one](/img/structure/B13694234.png)


![Diethyl [4-(benzyloxy)phenyl]phosphonate](/img/structure/B13694261.png)
![Tert-butyl 3-(7-chloro-8-fluoro-5-methoxy-2-methylsulfanyl-pyrido[4,3-d]pyrimidin-4-yl)-3,8-diazabicyclo[3.2.1]octane-8-carboxylate](/img/structure/B13694266.png)
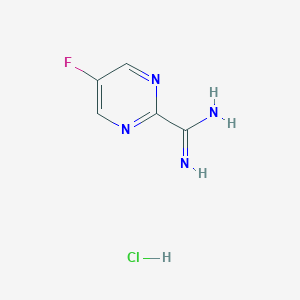
![2-Amino-7,8-dimethoxy-5H-indeno[1,2-d]pyrimidine](/img/structure/B13694286.png)
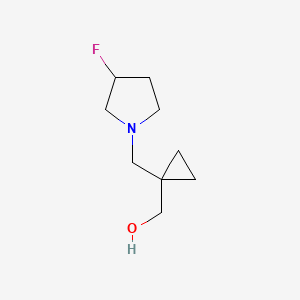

![2-Ethyl-5-fluoro-6-(hydroxymethyl)-2H-benzo[B][1,4]oxazin-3(4H)-one](/img/structure/B13694316.png)
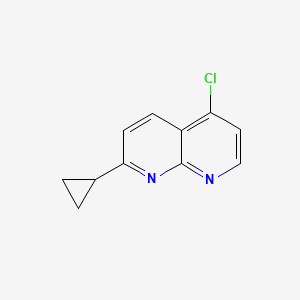
![Sodium 2-[[4-[(4-Chlorophenyl)(cyano)methyl]phenyl]carbamoyl]-4,6-diiodophenolate](/img/structure/B13694322.png)
